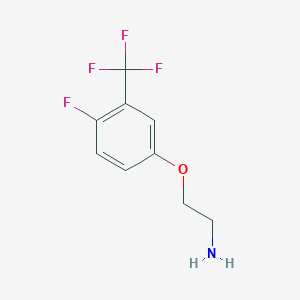

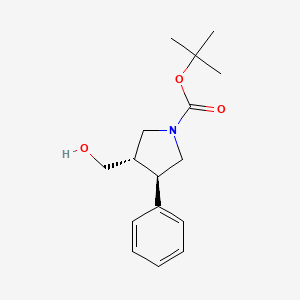

![molecular formula C15H19NO4 B1404312 n-[4-(Cyclopentylmethoxy)benzoyl]glycine CAS No. 921623-02-1](/img/structure/B1404312.png)

n-[4-(Cyclopentylmethoxy)benzoyl]glycine

説明

科学的研究の応用

Molecular Mechanisms of Glycine and Zinc Combination The combined use of amino acid glycine and zinc compounds is explored for treating stress and anxiety manifestations. Glycine acts as a key neurotransmitter regulating physiological inhibition in the CNS by increasing transmembrane conductance in specific pentameric ligand-gated ion channels. The presence of zinc ions can enhance these receptors' affinity for glycine, thereby increasing inhibitory processes in CNS neurons. This combination is particularly beneficial for individuals under chronic psycho-emotional stress and maladaptation, including sleep difficulties, suggesting its potential in stress and anxiety management (Shishkova et al., 2022).

Glycine Site of NMDA Receptors in Psychiatric Disorders Targeting the glycine site of NMDA receptors is considered a potential strategy for cognitive enhancement in psychiatric disorders, including major depressive disorder (MDD). Abnormalities in NMDA receptors' activity contribute to mood and cognitive symptoms in MDD. Modulators of the glycine site of NMDA receptors show promising antidepressant and pro-cognitive effects in clinical trials, although additional studies are required to determine their specific cognitive effects in MDD (Peyrovian et al., 2019).

Metabolomics in Diabetes Metabolomic techniques reveal significant predictive associations of metabolites like glucose, fructose, amino acids, and lipids with type 1 and type 2 diabetes. Alterations in these metabolites in individuals with diabetes suggest their potential use in identifying and analyzing biomarkers for diabetes management (Arneth et al., 2019).

Immune Therapy in Autoimmune Encephalitis Research on immune therapy in autoimmune encephalitis indicates that early treatment and the use of first-line and second-line therapies improve outcomes and reduce relapses. The study emphasizes the need for early and adequate immune therapy in managing autoimmune encephalitis (Nosadini et al., 2015).

特性

IUPAC Name |

2-[[4-(cyclopentylmethoxy)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-16-15(19)12-5-7-13(8-6-12)20-10-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHUADAMWIOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739529 | |

| Record name | N-[4-(Cyclopentylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[4-(Cyclopentylmethoxy)benzoyl]glycine | |

CAS RN |

921623-02-1 | |

| Record name | N-[4-(Cyclopentylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

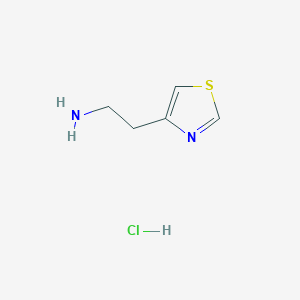

![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)

![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)

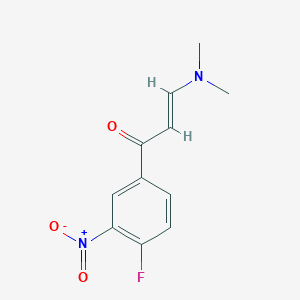

![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)

![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)

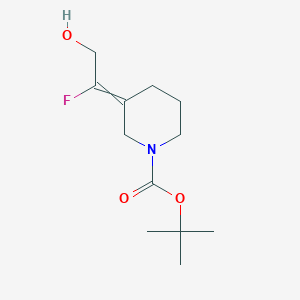

![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)